molecular formula C21H28O6 B1195184 11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al CAS No. 2410-60-8

11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al

Cat. No. B1195184
CAS RN: 2410-60-8
M. Wt: 376.4 g/mol
InChI Key: XUQWWIFROYJHCU-UKSDXMLSSA-N
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Description

Synthesis Analysis

The synthesis of related steroids often involves multi-step chemical processes. For example, the synthesis of 18,19-dihydroxycorticosterone involves starting with a specific dioxopregnene lactone and undergoing a series of reductions, acetylations, and saponifications to yield the target compound, demonstrating the complex nature of synthesizing steroids with multiple hydroxyl groups (Harnik et al., 1986).

Molecular Structure Analysis

Steroids like "11β,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al" exhibit complex molecular structures that are characterized using various spectroscopic techniques. The molecular structure is crucial for understanding the biological activity and chemical reactivity of these compounds. Studies often involve detailed analysis using NMR and IR spectroscopy to elucidate structural configurations (Harnik et al., 1986).

Chemical Reactions and Properties

The chemical reactions involving steroids can include oxidations, reductions, and functional group transformations. For instance, the metabolic conversion of certain steroid intermediates into acid metabolites highlights the specific pathways and chemical transformations that these compounds can undergo, illustrating their chemical properties and reactivity (Singer et al., 1986).

Scientific Research Applications

Aldosterone Biogenesis

Aldosterone, a key hormone in the regulation of sodium and potassium balance, is synthesized in the adrenal cortex. Research indicates that compounds such as progesterone and corticosterone are precursors in aldosterone biogenesis. The conversion process involves hydroxylation at the C18 position, hinting at the complex enzymatic pathways in the zona glomerulosa of the adrenal cortex. This understanding is crucial for comprehending aldosterone's role in electrolyte balance and blood pressure regulation (Pasqualini, 1964).

Steroid Synthesis and Stereochemistry

The synthesis of steroids closely related to adrenocortical hormones highlights the intricate chemical pathways involved in creating biologically active compounds. Research on the microbiological hydroxylation of certain steroids has led to the synthesis of compounds with significant similarities to natural adrenocortical hormones, offering insights into the potential for creating synthetic analogs with therapeutic applications (Smit & Bakker, 2010).

Metabolic Pathways and Enzyme Activity

Studies on the oxidation of corticosteroids to steroidal carboxylic acids have provided valuable information on the enzymatic processes involved in steroid metabolism. This research has implications for understanding how corticosteroids are broken down in the body and how this process can be influenced by various factors, including liver enzyme activity (Lee & Monder, 1977).

Hormonal Metabolism in Pregnancy

The transformation of aldosterone in the fetal and placental compartments has been studied to understand hormonal balance during pregnancy. This research is crucial for comprehending how aldosterone and its metabolites are processed in the maternal and fetal bodies, impacting both prenatal development and maternal health (Pasqualini & Bedin, 1976).

Safety And Hazards

Administration of this compound to rats induces a mineralocorticoid-type hypertension with hypokalemia, cardiac and renal enlargement, and cardiovascular lesions .

Future Directions

As a naturally occurring mineralocorticoid agonist, “11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al” has potential implications in the study of hypertension and other cardiovascular diseases .

properties

IUPAC Name

(8S,9S,10R,11S,13R,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-19-6-4-13(24)8-12(19)2-3-14-15-5-7-21(27,17(26)10-22)20(15,11-23)9-16(25)18(14)19/h8,11,14-16,18,22,25,27H,2-7,9-10H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQWWIFROYJHCU-UKSDXMLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317244
Record name 18-Oxocortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al

CAS RN

2410-60-8
Record name 18-Oxocortisol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2410-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Oxocortisol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Oxocortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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